(2E)-4-(Morpholin-4-yl)-2-(phenylimino)pyridin-1(2H)-ol
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Overview
Description
4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine is a heterocyclic compound that features a morpholine ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine typically involves the formation of the pyridine ring followed by the introduction of the morpholine and phenyl groups. One common method involves the reaction of 6-chloronicotinic acid with morpholine under reflux conditions to form the morpholine-substituted pyridine. This intermediate is then reacted with phenyl isocyanate to introduce the phenyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-yl-1,8-naphthalic anhydride: Shares the morpholine ring but has a different core structure.
6-Morpholin-4-ylpyridin-3-amine: Similar pyridine and morpholine rings but lacks the phenyl group.
Uniqueness
4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine is unique due to its combination of a morpholine ring, a pyridine ring, and a phenyl group
Properties
CAS No. |
75291-55-3 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-hydroxy-4-morpholin-4-yl-N-phenylpyridin-2-imine |
InChI |
InChI=1S/C15H17N3O2/c19-18-7-6-14(17-8-10-20-11-9-17)12-15(18)16-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 |
InChI Key |
KKPQANWNBOBDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C3)N(C=C2)O |
Origin of Product |
United States |
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